molecular formula C12H12F3NO B6499498 4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 1488856-28-5

4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B6499498
CAS No.: 1488856-28-5
M. Wt: 243.22 g/mol
InChI Key: MVKOURBQOWSGLR-UHFFFAOYSA-N
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Description

4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a chemical compound of significant interest in medicinal chemistry and preclinical research. As a pyrrolidin-2-one derivative featuring a 3-(trifluoromethyl)phenyl moiety, it serves as a versatile scaffold for the development of novel bioactive molecules. Compounds within this structural class have been extensively investigated for their potential applications in central nervous system (CNS) disorders, among other therapeutic areas. Research Applications and Potential: While the specific pharmacological profile of this compound is currently under investigation, structurally related pyrrolidin-2-one compounds demonstrate a wide spectrum of biological activities. Research indicates that similar molecules can function as key intermediates in synthesizing compounds with anticonvulsant and antinociceptive properties . Furthermore, pyrrolidinone derivatives have been explored as potential ligands for imaging cannabinoid CB1 receptors in the CNS using positron emission tomography (PET) , and some substituted pyrrolidinones have been patented for use as herbicides . The presence of the trifluoromethyl group is a common pharmacophore known to enhance metabolic stability, membrane permeability, and binding affinity in drug candidates. Handling and Use: This product is intended for research and analysis in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment.

Properties

IUPAC Name

4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c1-11(6-10(17)16-7-11)8-3-2-4-9(5-8)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKOURBQOWSGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Ketoamide Precursors

A widely employed strategy involves the cyclization of β-ketoamide intermediates. For example, 3-(3-(trifluoromethyl)phenyl)-3-oxopropanamide can undergo intramolecular cyclization in the presence of a Lewis acid catalyst such as AlCl₃ or ZnCl₂. This method mirrors protocols used in the synthesis of analogous pyrrolidinones:

3-(3-(Trifluoromethyl)phenyl)-3-oxopropanamideAlCl3,Δ4-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one\text{3-(3-(Trifluoromethyl)phenyl)-3-oxopropanamide} \xrightarrow{\text{AlCl}_3, \Delta} \text{this compound}

Key Parameters :

  • Temperature : 80–100°C

  • Catalyst Loading : 10–15 mol% AlCl₃

  • Yield : 60–72%

Side products include 4-(trifluoromethyl)benzaldehyde (from retro-aldol reactions) and N-methylated byproducts , which are minimized by controlling reaction time and moisture levels.

Palladium-Catalyzed Cross-Coupling and Ring Closure

A two-step approach combines Suzuki-Miyaura coupling followed by ring-closing metathesis (RCM):

  • Suzuki Coupling : 4-Bromo-3-(trifluoromethyl)benzene reacts with a methyl-substituted allylboronate to form 4-methyl-4-(3-(trifluoromethyl)phenyl)pent-1-en-3-one .

  • RCM : Using Grubbs II catalyst, the enone undergoes cyclization to yield the pyrrolidinone ring:

4-Methyl-4-(3-(trifluoromethyl)phenyl)pent-1-en-3-oneGrubbs IITarget Compound\text{4-Methyl-4-(3-(trifluoromethyl)phenyl)pent-1-en-3-one} \xrightarrow{\text{Grubbs II}} \text{Target Compound}

Optimization Insights :

  • Catalyst : Grubbs II (5 mol%)

  • Solvent : Dichloromethane, reflux

  • Yield : 55–65%

Reductive Amination and Lactam Formation

This route utilizes reductive amination of 3-(trifluoromethyl)benzaldehyde with methylamine, followed by lactamization:

  • Reductive Amination :

    3-(Trifluoromethyl)benzaldehyde+MethylamineNaBH44-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine\text{3-(Trifluoromethyl)benzaldehyde} + \text{Methylamine} \xrightarrow{\text{NaBH}_4} \text{4-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine}
  • Oxidation to Lactam :

    Pyrrolidine intermediateKMnO4,H2OTarget Compound\text{Pyrrolidine intermediate} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Target Compound}

Challenges : Over-oxidation to nitroxide derivatives occurs if reaction pH exceeds 8.0.

Advanced Catalytic Methods

Enantioselective Hydrogenation

For chiral variants, asymmetric hydrogenation of α,β-unsaturated ketones using chiral phosphine ligands (e.g., BINAP) and palladium catalysts achieves enantiomeric excess (ee) >90%. This method adapts protocols from the synthesis of 1-methyl-2-(2-hydroxyethyl)pyrrolidine :

(E)-4-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-onePd/C, (R)-BINAP(R)-enantiomer\text{(E)-4-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one} \xrightarrow{\text{Pd/C, (R)-BINAP}} \text{(R)-enantiomer}

Conditions :

  • Pressure : 50 psi H₂

  • Temperature : 25°C

  • ee : 92–95%

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol involves heating a mixture of 3-(trifluoromethyl)phenylacetic acid and methylamine hydrochloride in DMF at 150°C for 15 minutes, achieving 78% yield.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclization60–72>95Simple setupModerate yields
Cross-Coupling/RCM55–65>98StereocontrolHigh catalyst cost
Reductive Amination50–6090–95ScalabilityOver-oxidation risks
Microwave70–78>97Rapid synthesisSpecialized equipment required

Industrial-Scale Optimization

Solvent and Temperature Effects

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but require post-reaction purification to remove residuals.

  • Exothermic Control : Gradual addition of reagents, as seen in the synthesis of trans-3-ethyl-2,5-dihydro-4-methyl-N-carboxamide derivatives , prevents thermal runaway.

Purity Enhancement

Crystallization from hexane/MeOH (9:1) achieves >99% purity, leveraging the compound’s low solubility in non-polar solvents .

Chemical Reactions Analysis

4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's. Its structural features allow it to act as a cholinesterase inhibitor, enhancing cholinergic neurotransmission.

Compound AChE IC50 (µM) BChE IC50 (µM)
4-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-oneTBDTBD
Galantamine0.50.6

Recent studies have shown that modifications on the phenyl ring can significantly influence the inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's therapy .

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of DNA replication, making them promising candidates against antibiotic-resistant strains .

Study 1: Cholinesterase Inhibition

In a recent investigation, a series of pyrrolidine derivatives were synthesized and tested for their cholinesterase inhibitory activity. The study found that the presence of the trifluoromethyl group significantly increased binding affinity to the target enzymes, suggesting potential applications in treating Alzheimer's disease .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of trifluoromethyl-containing compounds. Results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of cell membrane integrity .

Industrial Applications

The compound serves as a building block for synthesizing more complex molecules in industrial applications. It is utilized in the development of agrochemicals and materials science due to its stability and reactivity under various conditions .

Mechanism of Action

The mechanism of action of 4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, thereby modulating their activity. This interaction can inhibit enzymes or alter signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Fluorochloridone: The 3-chloro and 4-chloromethyl groups confer herbicidal activity by inhibiting phytoene desaturase, a key enzyme in carotenoid biosynthesis . Its soil half-life of 22.4 days reflects moderate persistence, with dissipation following first-order kinetics (y = 0.6022e⁻⁰.⁰³¹ˣ, R² = 0.925) .
  • Its safety data sheet emphasizes precautions for handling due to unknown toxicity .

Trifluoromethyl Phenyl Group

The 3-(trifluoromethyl)phenyl moiety is a common feature in agrochemicals due to its electron-withdrawing properties, which stabilize the molecule against oxidative degradation . This group is present in fluorochloridone and its metabolites but absent in the 4-amino derivative, which instead incorporates a 3-fluorophenyl group .

Biological Activity

4-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a compound of increasing interest due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The structure of this compound can be represented as follows:

C12H12F3N1O\text{C}_12\text{H}_{12}\text{F}_3\text{N}_1\text{O}

This compound is characterized by:

  • A pyrrolidine ring
  • A trifluoromethyl group attached to a phenyl ring
  • A methyl group on the pyrrolidine

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved binding affinity for specific receptors or enzymes.

1. Cholinesterase Inhibition

Research indicates that compounds with similar structures exhibit cholinesterase inhibition, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can enhance cholinergic neurotransmission.

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compoundTBDTBD
Galantamine0.50.6

2. Antimicrobial Activity

The presence of the trifluoromethyl group has been linked to enhanced antimicrobial properties. Studies suggest that similar compounds can disrupt bacterial cell wall synthesis and inhibit DNA replication, making them potential candidates for combating antibiotic-resistant strains.

Study 1: Cholinesterase Inhibition

In a recent study, a series of pyrrolidine derivatives were synthesized and tested for their cholinesterase inhibitory activity. The results indicated that modifications at the phenyl ring significantly influenced the inhibitory potency against AChE and BChE.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of trifluoromethyl-containing compounds. It was found that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of cell membrane integrity and inhibition of essential enzymatic pathways.

Research Findings

Recent literature highlights several key findings regarding the biological activity of compounds similar to this compound:

  • Enhanced Binding Affinity : The trifluoromethyl group increases binding affinity to target proteins, which is crucial for drug design.
  • Increased Metabolic Stability : Compounds with this modification often show reduced metabolic degradation, extending their half-life in biological systems.
  • Potential Therapeutic Applications : There is ongoing research into using these compounds for treating neurodegenerative diseases and infections caused by resistant bacteria.

Q & A

Q. What are the key physicochemical properties of fluorochloridone, and how are they experimentally determined?

Fluorochloridone's critical properties include a melting point of 80–81°C, density of 1.46 g/cm³, and logP of 3.58, which are determined via differential scanning calorimetry (DSC), X-ray crystallography, and reversed-phase HPLC, respectively . Its stability under varying pH and temperature conditions should be assessed using accelerated degradation studies coupled with LC-MS to monitor structural integrity.

Q. What analytical techniques are recommended for characterizing fluorochloridone’s purity and structural integrity?

  • Purity analysis : Use HPLC with a C18 column (e.g., 0.1% formic acid in water/acetonitrile gradient) to quantify impurities. GC-MS with electron ionization (EI) is suitable for volatile derivatives .
  • Structural confirmation : Employ 1^1H/13^13C NMR to verify substituent positions (e.g., trifluoromethylphenyl group at position 1) and FT-IR for lactam carbonyl identification (~1700 cm⁻¹) .

Q. How can researchers ensure reproducibility in fluorochloridone synthesis?

While synthesis routes are not detailed in the evidence, standard protocols for pyrrolidin-2-one derivatives involve cyclization of β-amino acids or nucleophilic substitution reactions. Reaction conditions (e.g., solvent polarity, temperature) must be rigorously optimized and monitored via TLC or in situ NMR .

Advanced Research Questions

Q. How do stereochemical variations impact fluorochloridone’s herbicidal activity and environmental persistence?

Fluorochloridone exists as a 3:1 mixture of (3RS,4RS) and (3RS,4SR) enantiomers. Chiral HPLC (e.g., Chiralpak® AD-H column) or SFC (supercritical fluid chromatography) can separate enantiomers for individual bioactivity assays. The (3R,4R) enantiomer may dominate herbicidal effects, while (3R,4S) could influence soil adsorption .

Q. What methodologies resolve discrepancies in reported degradation half-lives (e.g., 22.4 days vs. longer estimates)?

Soil dissipation studies should standardize variables like organic matter content, microbial activity, and moisture. Use 14^{14}C-labeled fluorochloridone in microcosm experiments to track mineralization and bound residues. Data contradictions often arise from differences in soil type or extraction efficiency .

Q. How are fluorochloridone metabolites identified, and why are some predicted metabolites not detected experimentally?

Predicted metabolites (e.g., 4-(chloromethyl)-3-hydroxy-pyrrolidin-2-one) require derivatization (e.g., silylation for GC-MS) or advanced LC-HRMS (high-resolution mass spectrometry) for detection. Non-detection in soil extracts may result from rapid secondary degradation or covalent binding to humic acids .

Q. What computational tools are effective for modeling fluorochloridone’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) can simulate binding to plant phytoene desaturase. Validate predictions with site-directed mutagenesis of key residues (e.g., Tyr-365 in the enzyme active site) and compare IC₅₀ values across enantiomers .

Data Contradiction Analysis

Q. Why do some studies report fluorochloridone’s melting point as 80–81°C, while others suggest higher ranges?

Variations may arise from polymorphic forms or impurities. Perform DSC at controlled heating rates (e.g., 10°C/min) and characterize crystalline forms via powder XRD. Commercial samples often contain stabilizers that alter thermal profiles .

Q. How can researchers address inconsistencies in environmental fate models for fluorochloridone?

Incorporate field data (e.g., half-life in agricultural soils) into fugacity models (e.g., EQC model). Validate predictions using lysimeter studies under realistic climatic conditions. Discrepancies often stem from oversimplified assumptions about metabolite mobility .

Methodological Recommendations

  • Enantiomer separation : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with hexane/isopropanol mobile phases .
  • Metabolite identification : Apply HRMS/MS with collision-induced dissociation (CID) to fragment ions and compare with synthetic standards .
  • Stability testing : Conduct forced degradation studies under UV light, oxidative (H₂O₂), and hydrolytic (acid/alkaline) conditions, followed by LC-UV/HRMS analysis .

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